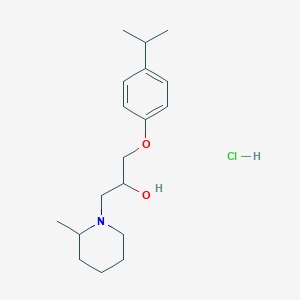
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. IPP is a beta-blocker that has been shown to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride' involves the reaction of 4-isopropylphenol with 2-methylpiperidine to form 1-(4-isopropylphenoxy)-2-methylpiperidine. This intermediate is then reacted with 3-chloropropan-1-ol to form the final product, 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride.
Starting Materials
4-isopropylphenol, 2-methylpiperidine, 3-chloropropan-1-ol, hydrochloric acid, sodium hydroxide, diethyl ether, dichloromethane
Reaction
Step 1: 4-isopropylphenol is reacted with 2-methylpiperidine in the presence of sodium hydroxide and diethyl ether to form 1-(4-isopropylphenoxy)-2-methylpiperidine., Step 2: 1-(4-isopropylphenoxy)-2-methylpiperidine is then reacted with 3-chloropropan-1-ol in the presence of hydrochloric acid and dichloromethane to form the final product, 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride.
Mechanism Of Action
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride works as a beta-blocker by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a reduction in heart rate and blood pressure, which can lead to improved cardiac function. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride also has anti-inflammatory effects, which may contribute to its potential therapeutic effects in the treatment of asthma and COPD.
Biochemical And Physiological Effects
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the lungs, which may contribute to its potential as a treatment for asthma and COPD. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to reduce oxidative stress and improve cardiac function in animal models.
Advantages And Limitations For Lab Experiments
One advantage of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it has been shown to have a relatively low toxicity profile in animal studies. However, it is important to note that further studies are needed to determine its safety and efficacy in humans. One limitation of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it is a relatively new compound, and there is limited information available on its potential side effects and long-term effects.
Future Directions
There are several potential future directions for research on 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the potential use of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a treatment for asthma and COPD. Further studies are needed to determine its efficacy in humans and to explore its mechanism of action in these conditions. Another potential future direction is the use of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in the treatment of heart failure. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to improve cardiac function in animal models, and further studies are needed to determine its potential as a treatment for this condition. Finally, there is also potential for 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride to be used in combination with other drugs to enhance its therapeutic effects. Overall, further research is needed to fully explore the potential of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a drug candidate.
In conclusion, 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a promising drug candidate that has potential therapeutic effects in the treatment of cardiovascular diseases, asthma, and COPD. Its mechanism of action as a beta-blocker and anti-inflammatory agent has been well-established in animal studies, and there is potential for further research to explore its safety and efficacy in humans. While there are limitations to the current knowledge on 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, the potential for future research makes it an exciting area of study in the scientific community.
Scientific Research Applications
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been the subject of several scientific studies due to its potential therapeutic effects. It has been shown to have a positive effect on cardiac function and can reduce blood pressure and heart rate. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to have anti-inflammatory effects and may have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14(2)16-7-9-18(10-8-16)21-13-17(20)12-19-11-5-4-6-15(19)3;/h7-10,14-15,17,20H,4-6,11-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPUUWYQOSKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

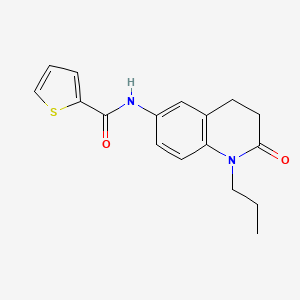
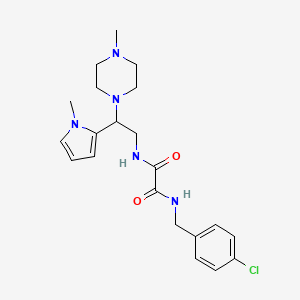
![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2769091.png)
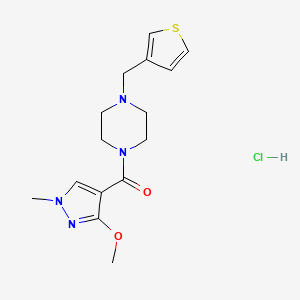
![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
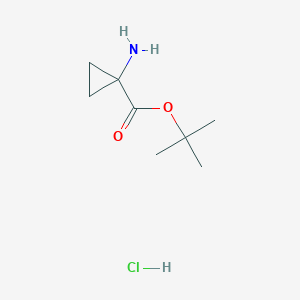

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2769102.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)
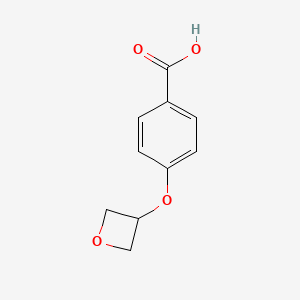


![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)